An In-depth Technical Guide to 5-(Trifluoromethoxy)pyridin-2-amine (CAS No. 1221171-88-5)
An In-depth Technical Guide to 5-(Trifluoromethoxy)pyridin-2-amine (CAS No. 1221171-88-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Trifluoromethoxy)pyridin-2-amine, a fluorinated pyridine building block of increasing importance in medicinal chemistry. This document will delve into the compound's chemical properties, synthesis, and its strategic application in the design and development of novel therapeutic agents.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that medicinal chemists can leverage to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts a distinct electronic and conformational character to a molecule.
The -OCF₃ group is a strong electron-withdrawing group, which can significantly influence the pKa of nearby functionalities, altering their ionization state at physiological pH. This, in turn, can impact target binding and cell permeability. Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. Crucially, it is also metabolically stable, resisting oxidative degradation by cytochrome P450 enzymes, which can lead to improved half-life and a more predictable in vivo profile.
5-(Trifluoromethoxy)pyridin-2-amine presents this valuable functional group on a versatile pyridine scaffold, offering a primary amine handle for a wide array of chemical transformations. This makes it a highly sought-after building block for accessing novel chemical space in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethoxy)pyridin-2-amine is presented in the table below. These properties are essential for understanding its behavior in both reaction and biological systems.
| Property | Value | Source |
| CAS Number | 1221171-88-5 | Chemical Abstracts Service |
| Molecular Formula | C₆H₅F₃N₂O | - |
| Molecular Weight | 178.11 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents such as methanol, dichloromethane, and DMSO. Limited solubility in water is predicted. | - |
Synthesis of 5-(Trifluoromethoxy)pyridin-2-amine
The synthesis of 5-(Trifluoromethoxy)pyridin-2-amine is not widely documented in publicly available literature, suggesting it may be a relatively new or specialized reagent. However, based on analogous transformations, a plausible and efficient synthetic route is the Buchwald-Hartwig amination of a suitable precursor, 2-chloro-5-(trifluoromethoxy)pyridine. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.
Conceptual Synthetic Workflow
The logical flow for the synthesis of 5-(Trifluoromethoxy)pyridin-2-amine via a Buchwald-Hartwig amination is depicted below.
Caption: Synthetic workflow for 5-(Trifluoromethoxy)pyridin-2-amine.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.
Materials:
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2-Chloro-5-(trifluoromethoxy)pyridine
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Benzophenone imine (ammonia surrogate)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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(Oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEphos)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Hydrochloric acid (e.g., 2 M aqueous solution)
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Sodium bicarbonate (saturated aqueous solution)
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Brine
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Magnesium sulfate (anhydrous)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.01 eq), and DPEphos (0.02 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
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Hydrolysis: Add 2 M aqueous hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.
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Workup:
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Separate the organic and aqueous layers.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-(trifluoromethoxy)pyridin-2-amine as the final product.
Self-Validation and Characterization:
The identity and purity of the synthesized 5-(Trifluoromethoxy)pyridin-2-amine should be confirmed by standard analytical techniques:
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¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the trifluoromethoxy group.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 5-(trifluoromethoxy)pyridin-2-amine scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. The primary amine serves as a versatile handle for various chemical transformations, including:
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Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.
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Sulfonamide synthesis: Reaction with sulfonyl chlorides.
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Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
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Cross-coupling reactions: The amine can be further functionalized, or the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
While specific examples of marketed drugs containing the 5-(trifluoromethoxy)pyridin-2-amine core are not yet prevalent, its structural motifs are present in numerous patented compounds and clinical candidates, particularly in the areas of kinase inhibition and GPCR modulation .
Logical Application in Kinase Inhibitor Design
The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors. The 2-amino group can form critical hydrogen bonds with the kinase hinge region, while the 5-(trifluoromethoxy)phenyl moiety can extend into the hydrophobic pocket of the ATP-binding site. The properties of the -OCF₃ group can enhance binding affinity and improve the overall drug-like properties of the inhibitor.
Caption: Drug discovery workflow utilizing the title scaffold.
Conclusion
5-(Trifluoromethoxy)pyridin-2-amine is a valuable and strategic building block for modern drug discovery. Its unique combination of a versatile pyridine scaffold, a reactive primary amine, and the advantageous properties of the trifluoromethoxy group makes it an attractive starting material for the synthesis of novel therapeutic agents. As the demand for drug candidates with improved metabolic stability and pharmacokinetic profiles continues to grow, the utility of this and related fluorinated building blocks is expected to increase significantly.
References
Due to the limited availability of specific literature on 5-(Trifluoromethoxy)pyridin-2-amine, this reference list includes sources on the broader topics of trifluoromethoxy groups in medicinal chemistry and the synthesis of related compounds.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PubMed Central.[Link]
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Buchwald-Hartwig Amination. Organic Chemistry Portal.[Link]
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5-(Trifluoromethoxy)pyridin-2-amine CAS 1221171-88-5. Chemical product listing.[Link]


